4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11-4-3-8(6-12(11)18-2)9-5-10(13(15)16)14-7-9/h3-7,14H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNDNXMQVCFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Pyrrole-2-carboxylic Acid Derivatives
A facile and high-yielding one-pot synthesis approach has been reported for substituted pyrrole-2-carboxamides and related derivatives, which can be adapted for the preparation of this compound. This method involves:
- Starting from 3,4-dimethyl-1H-pyrrole-2-carboxylic acid or its derivatives.
- Coupling with substituted aryl amines or hydrazides using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and catalytic dimethylaminopyridine (DMAP) in solvents like acetonitrile at room temperature.
- This reaction yields carboxamide analogues which can be hydrolyzed or further transformed to the target carboxylic acid.
This method is efficient, providing yields between 72% and 94%, and is amenable to structural diversification by varying the aryl substituents.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Coupling | 3,4-dimethyl-1H-pyrrole-2-carboxylic acid + substituted anilines, EDC, DMAP, acetonitrile, RT | Formation of carboxamide intermediates | 72–94 |
| Hydrolysis (if needed) | Acid or base hydrolysis | Conversion to carboxylic acid | Variable |
Substituted Pyrrole Synthesis via Condensation Reactions
Another approach involves condensation of pyrrole-2-carbohydrazide derivatives with substituted acetophenones to form Schiff base analogues, which can be further manipulated to yield the desired pyrrole carboxylic acid derivatives. This method allows for the introduction of various substituents on the aryl ring, including methoxy groups, through the choice of acetophenone derivatives.
Structure-Guided Design and Synthesis for Biological Activity
In the context of designing biologically active pyrrole-2-carboxamides, including compounds related to this compound, structure-guided strategies have been employed:
- Using crystal structure data of target proteins (e.g., MmpL3) and pharmacophore models to guide the selection of substituents.
- Synthesizing pyrrole-2-carboxamide scaffolds with aromatic groups at the 4-position to occupy specific hydrophobic pockets.
- Optimization of substituents to improve activity and metabolic stability, including the 3,4-dimethoxyphenyl group at the 4-position for enhanced binding and biological effects.
Though this approach focuses on carboxamide derivatives, the synthetic principles and substituent patterns are directly relevant to the preparation of the corresponding carboxylic acid derivatives.
Derivative Synthesis for Antiproliferative Activity
Research on pyrrole compounds related to 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid highlights the importance of the 4-(3,4-dimethoxyphenyl) substituent for biological activity. The synthesis of these compounds typically involves:
- Preparation of the pyrrole-2-carboxylic acid or ester scaffold.
- Introduction of the 3,4-dimethoxyphenyl group at the 4-position via electrophilic substitution or cross-coupling reactions.
- Functional group modifications such as esterification or bromination at other positions to optimize activity.
This method underscores the flexibility of the pyrrole scaffold for chemical modification and the importance of precise substitution patterns.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Yield Range | Notes |
|---|---|---|---|---|---|
| One-pot coupling with anilines | 3,4-dimethyl-1H-pyrrole-2-carboxylic acid + substituted anilines | EDC, DMAP, acetonitrile, RT | Carboxamide intermediates | 72–94% | High yield, versatile for various substituents |
| Condensation with acetophenones | Pyrrole-2-carbohydrazide + substituted acetophenones | Acid/base catalysis | Schiff base analogues | 73–92% | Enables diverse aryl substitution patterns |
| Structure-guided synthesis | Pyrrole-2-carboxamide scaffold + aromatic substituents | Various coupling and substitution reactions | Pyrrole-2-carboxamides | Variable | Focus on biological activity optimization |
| Electrophilic substitution/cross-coupling | Pyrrole-2-carboxylic acid or ester + aryl halides or equivalents | Bromination, cross-coupling catalysts (Pd, Cu) | Substituted pyrroles | Variable | Enables introduction of 3,4-dimethoxyphenyl group |
Research Findings and Considerations
- The presence of the 3,4-dimethoxyphenyl group at the 4-position is crucial for biological activity, influencing binding affinity and metabolic stability.
- Substituents on the pyrrole ring and carboxamide moiety affect activity; replacing pyrrole hydrogens can significantly reduce biological efficacy.
- Metabolic stability studies indicate that substitution patterns on the aryl group, especially at the 4-position, impact the compound's susceptibility to metabolic clearance.
- The synthetic methods emphasize mild reaction conditions, high yields, and the ability to introduce diverse substituents for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Overview
4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in various fields of scientific research, particularly in medicinal chemistry, materials science, and biological studies. Its unique structural features enable it to interact with biological targets, making it a promising candidate for therapeutic applications.
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential as active pharmaceutical intermediates due to their ability to modulate biological pathways. For instance, studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. Notably, the compound 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid has been identified as a potent microtubule depolymerizer, which disrupts mitotic spindle formation and induces apoptosis in cancer cells .
Case Study: Anticancer Activity
In a study evaluating the antiproliferative properties of pyrrole derivatives, 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid exhibited an IC50 value of 0.036 µM against cancer cell lines, indicating its strong potential as an anticancer agent . The mechanism involves disrupting microtubule dynamics, which is critical for cell division.
Biological Studies
Inflammatory Response Modulation
Research has shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages activated by lipopolysaccharide (LPS). This suggests its potential application in treating inflammatory diseases by modulating immune responses .
Materials Science
Development of Novel Materials
The compound's unique electronic properties allow for its use in developing materials with specific optical characteristics. Its derivatives can be engineered to create organic semiconductors or sensors that respond to environmental stimuli.
Industrial Applications
Synthesis of Dyes and Pigments
Due to its chemical structure, this compound can be utilized in the synthesis of dyes and pigments. The pyrrole moiety contributes to the color properties and stability of these compounds in various industrial applications.
Comparative Data Table
Mechanism of Action
The mechanism by which 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic Acid Ethyl Ester (JG-03-14)
- Structural Differences : Bromine atoms at positions 3 and 5, and an ethyl ester replacing the carboxylic acid.
- Biological Activity: Exhibits potent antitubulin activity by binding to the colchicine site, with IC₅₀ values in the nanomolar range against cancer cell lines .
- Physicochemical Properties :
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid
- Structural Differences : Chlorine substituent on the phenyl ring instead of methoxy groups.
- Biological Activity: Primarily investigated for antimicrobial and kinase inhibitory activities.
- Synthetic Utility :
3-Bromo-4-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid Ethyl Ester
- Structural Differences : Bromine at position 3 and a 4-methoxyphenyl group at position 4.
- Biological Activity :
- Synthesis :
4-(3,4-Difluorophenyl)-1H-pyrrole-2-carboxylic Acid Derivatives
- Structural Differences : Fluorine atoms on the phenyl ring.
- Lacks the methoxy groups’ antioxidant contribution, shifting activity toward kinase or protease inhibition .
Physicochemical and Pharmacokinetic Comparisons
| Compound | logP | Water Solubility (mg/mL) | Key Bioactivities |
|---|---|---|---|
| 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid | 1.8 | 2.4 | Antioxidant, antimicrobial (predicted) |
| JG-03-14 | 3.2 | 0.6 | Antitubulin (IC₅₀ = 0.8 nM), anti-inflammatory |
| 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid | 2.1 | 1.2 | Antimicrobial, kinase inhibition |
| 3-Bromo-4-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl) derivative | 2.9 | 0.9 | Cytotoxicity (IC₅₀ = 12–18 µM) |
Key Research Findings
- Antioxidant Potential: The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to esculetin (a coumarin derivative), which exhibits radical scavenging activity via methoxy and hydroxyl groups . Direct DPPH assay data for the target compound is lacking, but analogs with similar substitution show IC₅₀ values of 25–50 µg/mL .
- Antimicrobial Activity : Pyrazole-4-carbonitrile derivatives with dimethoxyphenyl groups exhibit MIC values of 8–32 µg/mL against E. coli and C. albicans . The target compound’s carboxylic acid group may enhance bacterial membrane disruption.
- Synthetic Flexibility : The carboxylic acid moiety allows for derivatization into esters or amides, enabling optimization of bioavailability and target engagement .
Biological Activity
4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antitubulin effects, alongside relevant case studies and research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The synthesized compounds demonstrated notable antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 15 (E. coli) | 18 (C. albicans) |
| Compound A | 12 (S. aureus) | 14 (A. niger) |
| Compound B | 10 (P. aeruginosa) | 16 (C. albicans) |
The presence of methoxy groups significantly enhances the antimicrobial activity of these compounds, as shown in various studies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that pyrrole derivatives can inhibit tubulin polymerization, making them potential candidates for cancer therapy.
Case Study: Antitubulin Activity
A study focused on a related compound, 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester, demonstrated its ability to bind to the colchicine site on tubulin. This binding inhibits microtubule formation, which is crucial for cell division .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrrole derivatives. The introduction of electron-withdrawing groups and modifications on the pyrrole ring can significantly enhance their potency against various pathogens and cancer cells.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Biological Activity |
|---|---|
| Addition of methoxy groups | Increased antibacterial and antifungal activity |
| Substitution at the 2-position | Enhanced anticancer activity |
| Electron-withdrawing groups | Improved binding affinity to target proteins |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid?
- Methodology : A multi-step approach is typically employed:
Condensation : React 3,4-dimethoxybenzaldehyde with a pyrrole precursor (e.g., ethyl 2-aminopyrrole-3-carboxylate) under acidic conditions to form the pyrrole ring .
Ester Hydrolysis : Treat the intermediate ester with aqueous NaOH or LiOH to yield the carboxylic acid .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., distinguishing aromatic protons at δ 6.8–7.2 ppm and pyrrole protons at δ 6.0–6.5 ppm) .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area under the curve) .
NMR : Confirm the absence of ester peaks (δ 4.0–4.3 ppm for ethyl esters) post-hydrolysis and verify methoxy groups (singlets at δ 3.8–3.9 ppm) .
HRMS : Match the molecular ion peak to the theoretical mass (CHNO: expected m/z 246.0871) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for similar pyrrole-carboxylic acid derivatives?
- Root Cause Analysis :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but promote side reactions (e.g., dimerization) . Compare yields in DMF vs. THF.
- Catalyst Optimization : Screen palladium/copper catalysts for efficiency in coupling steps; Pd(OAc) often outperforms CuI in arylations .
- Case Study : In synthesizing 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, yields improved from 65% to 89% by switching from toluene to DMF and adding 10 mol% Pd(OAc) .
Q. How can computational modeling predict the biological activity of this compound?
- Protocol :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .
ADMET Prediction : Employ SwissADME to assess logP (~2.1), solubility (≥50 µM), and CYP450 inhibition risks.
- Validation : Compare predicted IC values with in vitro assays (e.g., antimicrobial disk diffusion) .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
- SAR Framework :
Analog Synthesis : Modify the dimethoxyphenyl group (e.g., replace with fluorophenyl or nitro groups) and assess activity shifts .
Bioactivity Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays or in enzymatic inhibition studies (e.g., COX-2 ELISA) .
- Data Interpretation : Correlate electronic effects (Hammett σ values of substituents) with activity trends .
Methodological Challenges
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Troubleshooting Steps :
Reproduce Conditions : Ensure identical solvent systems and heating rates during melting point determination.
Cross-Validate Spectra : Compare -NMR with published data for analogous compounds (e.g., 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, δ 2.5 ppm for methyl groups) .
- Example : Discrepancies in melting points for ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate (reported: 145–148°C) were resolved by confirming anhydrous vs. hydrated forms .
Q. What safety protocols are critical when handling this compound?
- Risk Mitigation :
- Reactivity : Avoid strong oxidizers (e.g., HNO) due to potential decomposition into toxic gases (CO, NO) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
